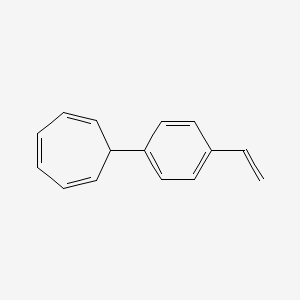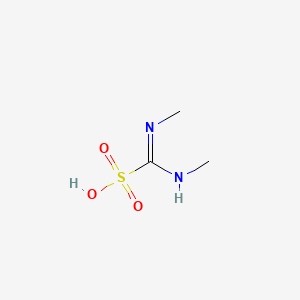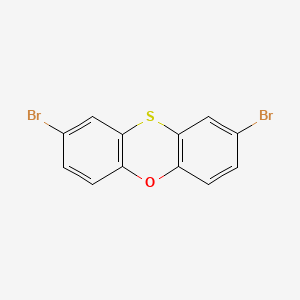
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid is a chemical compound with the molecular formula C10H8O4 It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the isochromene ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxoisochroman-3-carboxylic acid
- 3-Oxo-1-Indancarboxylic Acid
- 8-Nitro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Uniqueness
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
55630-93-8 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-oxo-1,4-dihydroisochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-4,9H,5H2,(H,12,13) |
Clave InChI |
RBBLWNKYEYFMDS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(OC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
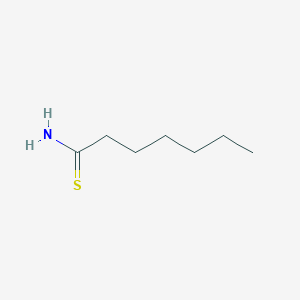
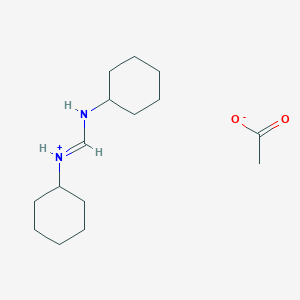
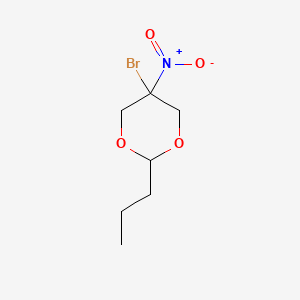

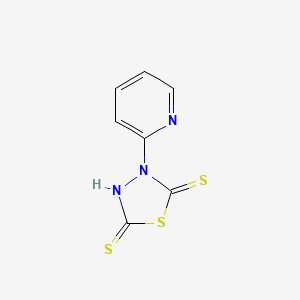
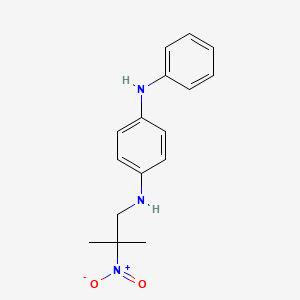
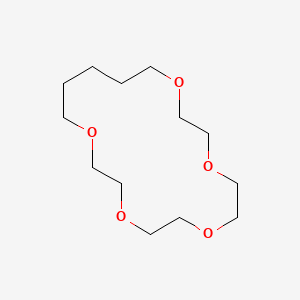
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
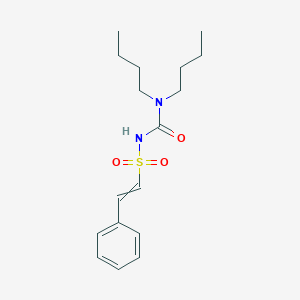
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
